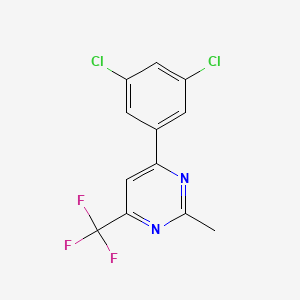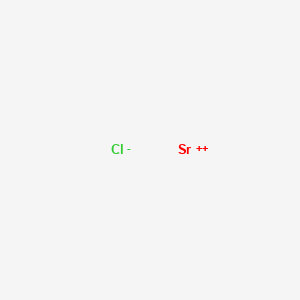
17-Hydroxyestra-4,6-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxyestra-4,6-dien-3-one is a synthetic steroid compound known for its anabolic-androgenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyestra-4,6-dien-3-one involves several steps, starting from basic steroid precursors. One common method includes the oxidation of estra-4,6-dien-3-one followed by hydroxylation at the 17th position. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-pressure reactors to control reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxyestra-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced steroids, and substituted steroids with altered functional groups .
Scientific Research Applications
17-Hydroxyestra-4,6-dien-3-one has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other complex steroids.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the production of performance-enhancing supplements.
Mechanism of Action
The mechanism of action of 17-Hydroxyestra-4,6-dien-3-one involves binding to androgen receptors, leading to the activation of specific gene expression pathways. This results in increased protein synthesis and muscle growth. The compound also influences other molecular targets, including enzymes involved in steroid metabolism .
Comparison with Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Trenbolone: A synthetic anabolic steroid with potent androgenic effects.
Dienedione: Another synthetic steroid with a similar diene structure.
Uniqueness: 17-Hydroxyestra-4,6-dien-3-one is unique due to its specific hydroxylation pattern and diene structure, which confer distinct anabolic properties and metabolic stability compared to other steroids .
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-17,20H,3,5-9H2,1H3/t13-,14+,15+,16-,17?,18-/m0/s1 |
InChI Key |
HFLHHQWDPZNOPI-GXEDQJNUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2O |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)



![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)
